molecular formula C8H6FIO3 B12856365 3-Fluoro-4-iodo-2-methoxybenzoic acid

3-Fluoro-4-iodo-2-methoxybenzoic acid

Cat. No.: B12856365
M. Wt: 296.03 g/mol
InChI Key: NIFMHHUMQUYLNY-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-2-methoxybenzoic acid: is an aromatic carboxylic acid derivative characterized by the presence of fluorine, iodine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodo-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes:

    Halogenation: Introduction of the iodine atom through electrophilic aromatic substitution.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution.

    Fluorination: Introduction of the fluorine atom through nucleophilic aromatic substitution.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of the fluorine atom.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.

Major Products:

    Esters: Formed from esterification reactions.

    Alcohols: Formed from reduction reactions.

    Carboxylates: Formed from oxidation reactions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique substituents.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in studies to understand the effects of halogenated aromatic compounds on biological systems.

Industry:

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-2-methoxybenzoic acid depends on its application. In medicinal chemistry, it may interact with biological targets through:

    Hydrogen Bonding: Interaction with enzymes or receptors.

    Electrophilic and Nucleophilic Interactions: Reactivity due to the presence of halogen atoms.

    Aromatic Interactions: π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzoic acid
  • 4-Iodo-2-methoxybenzoic acid
  • 2-Fluoro-4-iodobenzoic acid

Comparison:

  • 3-Fluoro-4-iodo-2-methoxybenzoic acid is unique due to the simultaneous presence of fluorine, iodine, and methoxy groups, which can influence its reactivity and interactions.
  • 3-Fluoro-4-methoxybenzoic acid lacks the iodine atom, which may reduce its reactivity in certain substitution reactions.
  • 4-Iodo-2-methoxybenzoic acid lacks the fluorine atom, affecting its nucleophilic substitution potential.
  • 2-Fluoro-4-iodobenzoic acid lacks the methoxy group, which may influence its solubility and interactions.

Properties

Molecular Formula

C8H6FIO3

Molecular Weight

296.03 g/mol

IUPAC Name

3-fluoro-4-iodo-2-methoxybenzoic acid

InChI

InChI=1S/C8H6FIO3/c1-13-7-4(8(11)12)2-3-5(10)6(7)9/h2-3H,1H3,(H,11,12)

InChI Key

NIFMHHUMQUYLNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)I)C(=O)O

Origin of Product

United States

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